1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)hepta-1,6-dien-3-one
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Overview
Description
1-(2,6,6-trimethylcyclohexen-1-yl)hepta-1,6-dien-3-one is a complex organic compound characterized by its unique structure, which includes a cyclohexenyl ring with two methyl groups and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of 2,6,6-trimethylcyclohexen-1-ylmagnesium bromide with hept-1-en-3-one in the presence of a suitable catalyst.
Oxidation Reactions: Another approach is the oxidation of the corresponding alcohol derivative using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Halogenated compounds, esters, and amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound and its derivatives are explored for their therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological processes. The exact mechanism of action can vary widely based on the derivative and its intended use.
Comparison with Similar Compounds
2-Propenal, 3-(2,6,6-trimethyl-1-cyclohexen-1-yl)
3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)
2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)
Uniqueness: 1-(2,6,6-trimethylcyclohexen-1-yl)hepta-1,6-dien-3-one is unique due to its conjugated diene system and the presence of the trimethylcyclohexenyl group, which imparts distinct chemical and physical properties compared to its similar compounds.
This comprehensive overview highlights the significance of 1-(2,6,6-trimethylcyclohexen-1-yl)hepta-1,6-dien-3-one in various scientific and industrial applications. Its versatility and potential make it a valuable compound in ongoing research and development efforts.
Properties
CAS No. |
58105-50-3 |
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Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-(2,6,6-trimethylcyclohexen-1-yl)hepta-1,6-dien-3-one |
InChI |
InChI=1S/C16H24O/c1-5-6-9-14(17)10-11-15-13(2)8-7-12-16(15,3)4/h5,10-11H,1,6-9,12H2,2-4H3 |
InChI Key |
BAVPUWMUHDMCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)CCC=C |
Origin of Product |
United States |
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